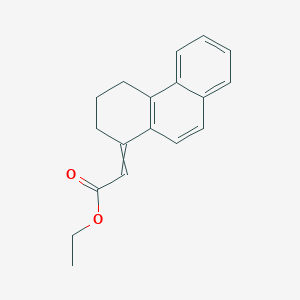![molecular formula C17H16N2O6S B14309354 3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) CAS No. 111297-80-4](/img/structure/B14309354.png)
3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) is a complex organic compound characterized by its unique structure, which includes two hydroxybenzoic acid moieties linked by a carbonothioylbis(azanediylmethylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) typically involves the reaction of 6-hydroxybenzoic acid derivatives with carbonothioylbis(azanediylmethylene) intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Common reagents include thionyl chloride, which is used to activate the carboxylic acid groups, and amines, which participate in the formation of the azanediylmethylene bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonothioyl group can be reduced to a thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition of oxidative enzymes or activation of signaling pathways related to cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
3,3’-[Carbonothioylbis(iminomethylene)]bis(6-hydroxybenzoic acid): Similar structure but with iminomethylene instead of azanediylmethylene.
3,3’-[Carbonylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid): Contains a carbonyl group instead of a carbonothioyl group.
Uniqueness
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) is unique due to its carbonothioyl linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
111297-80-4 |
|---|---|
Molecular Formula |
C17H16N2O6S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-[[(3-carboxy-4-hydroxyphenyl)methylcarbamothioylamino]methyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H16N2O6S/c20-13-3-1-9(5-11(13)15(22)23)7-18-17(26)19-8-10-2-4-14(21)12(6-10)16(24)25/h1-6,20-21H,7-8H2,(H,22,23)(H,24,25)(H2,18,19,26) |
InChI Key |
OXQYZEAFHUXDTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=S)NCC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


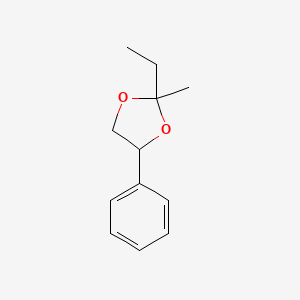
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
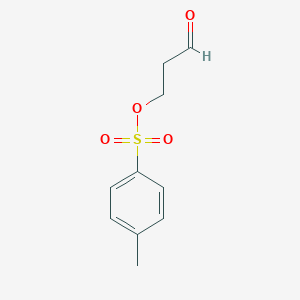
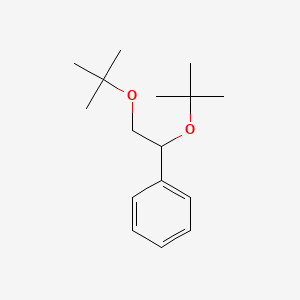
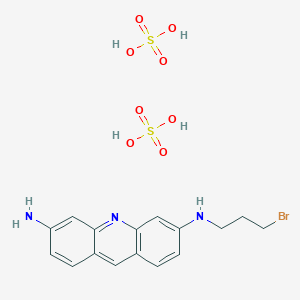

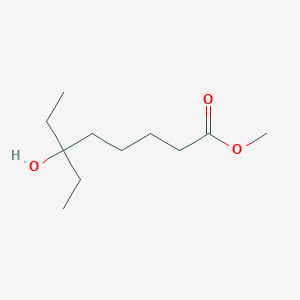
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
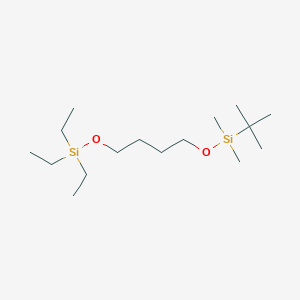
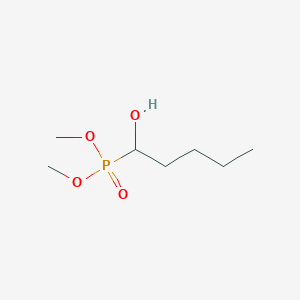

![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
